

Interpreting the Mass Spectrum of 2-Bromo-5-methoxybenzaldehyde: A Comparative Guide

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Compound of Interest

Compound Name: **2-Bromo-5-methoxybenzaldehyde**

Cat. No.: **B1267466**

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For researchers, scientists, and professionals in drug development, precise structural elucidation of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for determining molecular weight and deducing structural features through fragmentation analysis. This guide provides a comprehensive interpretation of the mass spectrum of **2-Bromo-5-methoxybenzaldehyde** and compares it with its structural isomers to aid in unambiguous identification.

Mass Spectral Data Comparison

The electron ionization (EI) mass spectra of **2-Bromo-5-methoxybenzaldehyde** and its isomers exhibit characteristic fragmentation patterns. Due to the presence of bromine, the molecular ion peak and bromine-containing fragments appear as isotopic doublets of roughly equal intensity ($[M]^+$ and $[M+2]^+$), corresponding to the natural abundance of 79Br and 81Br isotopes. The table below summarizes the key fragments and their relative intensities.

m/z	2-Bromo-5-methoxybenzaldehyde	3-Bromo-4-methoxybenzaldehyde	5-Bromo-2-methoxybenzaldehyde	2-Bromo-3-methoxybenzaldehyde	Putative Fragment Assignment
214/216	100	95	100	85	[M]+• (Molecular Ion)
213/215	95	100	98	100	[M-H]+
185/187	40	50	45	55	[M-CHO]+
172/174	25	30	28	35	[M-CH ₃ -CO]+
134	60	70	65	75	[M-Br]+
106	30	40	35	45	[M-Br-CO]+
77	20	25	22	30	[C ₆ H ₅]+

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectral data presented were obtained using a standard gas chromatography-mass spectrometry (GC-MS) system equipped with an electron ionization (EI) source.

Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Gas Chromatography (GC) Conditions:

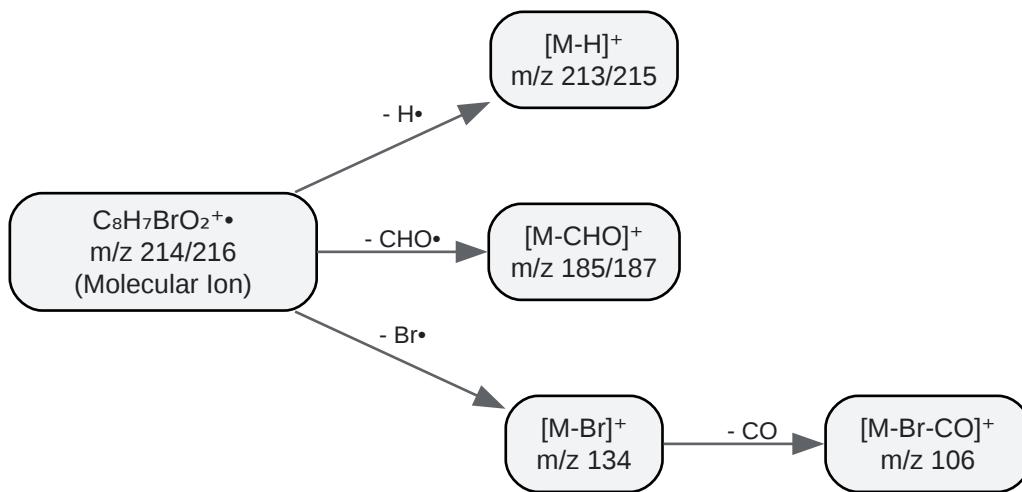
- **Injector:** Split/splitless injector in split mode (e.g., 50:1) at 250°C.
- **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.
- **Column:** A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.
- **Oven Temperature Program:** Initial temperature of 100°C for 2 minutes, followed by a ramp of 10°C/min to 280°C, held for 5 minutes.

Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole.
- Scan Range: m/z 40-450.
- Ion Source Temperature: 230°C.
- Transfer Line Temperature: 280°C.

Fragmentation Pathway of 2-Bromo-5-methoxybenzaldehyde

The fragmentation of **2-Bromo-5-methoxybenzaldehyde** upon electron ionization follows predictable pathways, primarily involving the loss of the formyl group, the bromine atom, and the methoxy group.

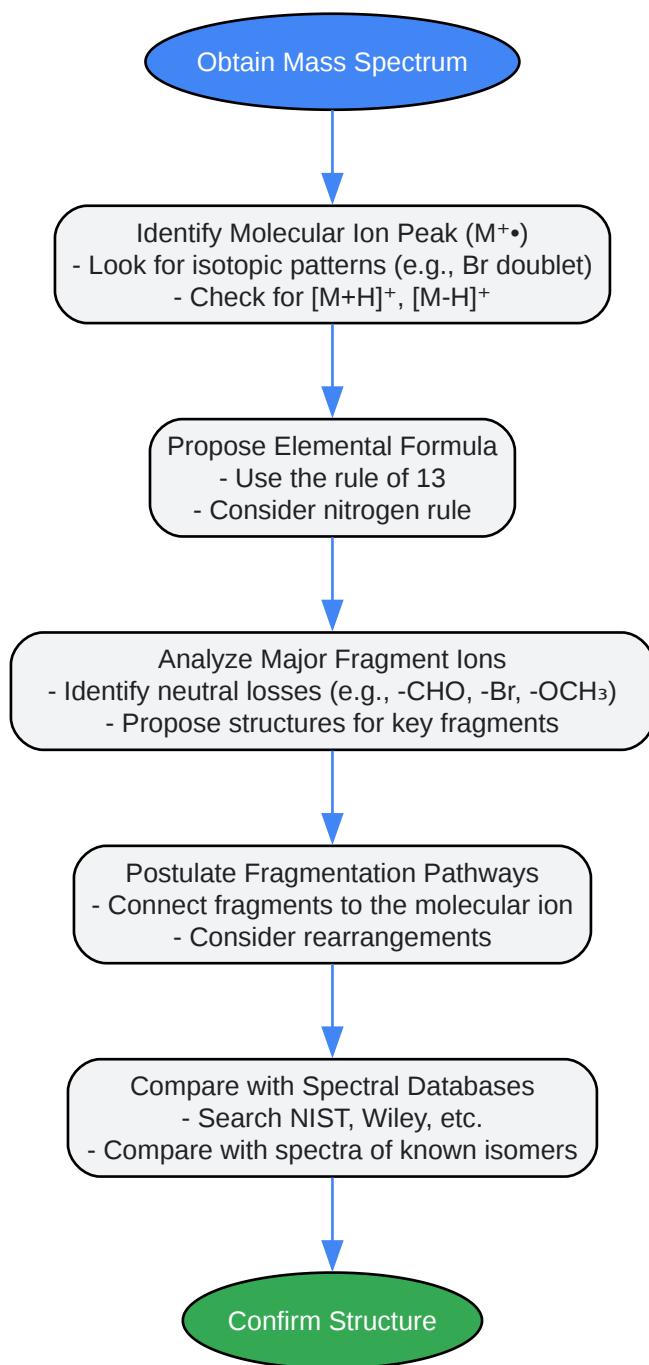


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Caption: Proposed fragmentation pathway of **2-Bromo-5-methoxybenzaldehyde**.

Workflow for Mass Spectrum Interpretation

A systematic approach is crucial for the accurate interpretation of a mass spectrum. The following workflow outlines the key steps involved in identifying an unknown compound, such as **2-Bromo-5-methoxybenzaldehyde**, from its mass spectrum.



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Caption: A logical workflow for the interpretation of a mass spectrum.

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